An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, also known by synonyms such as N-(2-Hydroxyethyl)-p-toluenesulfonamide and N-Tosylethanolamine, is an organic compound with the CAS Number 14316-14-4 .[1] This molecule belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[2] Structurally, it features a p-toluenesulfonyl group (tosyl group) attached to an ethanolamine moiety. The presence of the sulfonamide functional group, combined with a terminal hydroxyl group, makes N-(2-hydroxyethyl)-4-methylbenzenesulfonamide a versatile intermediate and building block in organic synthesis, particularly in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14316-14-4 | [1] |
| Molecular Formula | C₉H₁₃NO₃S | |
| Molecular Weight | 215.27 g/mol | |
| Melting Point | 55-57 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and various organic solvents | |
| InChI Key | SIIWTWXTZDDNTI-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCO | [1] |
Synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
The synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a classic example of nucleophilic substitution, specifically the reaction of a primary amine with a sulfonyl chloride. The general approach involves the reaction of ethanolamine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Workflow
Caption: General workflow for the synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[3][4]
Materials:
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Ethanolamine
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p-Toluenesulfonyl chloride (TsCl)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Pyridine or an aqueous solution of potassium hydroxide (KOH)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (1.0 to 1.1 equivalents) in a separate portion of dichloromethane and add it to a dropping funnel.
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Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethanolamine solution.
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After the addition is complete, add a base to the reaction mixture. If using pyridine (1.1 to 1.5 equivalents), it can be added to the initial ethanolamine solution. If using aqueous KOH, it should be added cautiously after the p-toluenesulfonyl chloride addition.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is a common choice due to its inert nature and ability to dissolve both reactants.
-
Base: A base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst. Aqueous KOH is a cost-effective alternative.[3][4]
-
Workup: The aqueous washes are designed to remove unreacted starting materials, the base, and salts, leading to a purer crude product before the final purification step.
Applications in Drug Discovery and Development
The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2] N-(2-hydroxyethyl)-4-methylbenzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmaceutical Intermediate
The primary utility of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in drug development lies in its role as a versatile intermediate. The terminal hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This allows for the facile introduction of the p-toluenesulfonamide moiety into larger, more complex molecular scaffolds.
Potential Therapeutic Areas
While specific biological activity data for N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is not extensively reported in publicly available literature, its structural motifs suggest potential for exploration in several therapeutic areas:
-
Antibacterial Agents: The sulfonamide group is a classic feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are known to inhibit carbonic anhydrase, an enzyme family with roles in various physiological processes. This has led to the development of diuretics and treatments for glaucoma.
-
Anticancer Agents: A number of sulfonamide-containing compounds have shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.
-
Anti-inflammatory Drugs: Certain sulfonamides exhibit anti-inflammatory properties, with celecoxib being a well-known example of a selective COX-2 inhibitor.
The synthesis of derivatives from N-(2-hydroxyethyl)-4-methylbenzenesulfonamide allows for the exploration of these and other potential therapeutic applications.
Caption: Potential applications of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide derivatives in drug discovery.
Safety and Handling
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a valuable and versatile chemical compound with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the presence of both a sulfonamide pharmacophore and a modifiable hydroxyl group, makes it an attractive starting material for the creation of new molecular entities with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the research laboratory.
References
- Tahir, M. H., et al. (2018). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.
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Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]
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PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Sarthaks eConnect. (2021, November 19). What is the action of p-toluene sulphonyl chloride on ethyl amine and diethyl amine?. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubMed. (2019, December 15). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. Retrieved from [Link]
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ScienceDirect. (n.d.). Experimental and computational approach on p-toluenesulfonamide and its derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]
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PubChemLite. (n.d.). N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C9H13NO3S). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
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PubMed. (1986, November 3). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Retrieved from [Link]
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MDPI. (n.d.). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. Retrieved from [Link]
- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
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ResearchGate. (n.d.). Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. Retrieved from [Link]
Sources
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